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  • Product: 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid
  • CAS: 878742-23-5

Core Science & Biosynthesis

Foundational

Preliminary In Vivo Toxicity Evaluation of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic Acid: A Mechanistic and Methodological Guide

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Toxicological Context In modern fragment-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Toxicological Context

In modern fragment-based drug discovery and lead optimization, identifying and de-risking structural alerts early in the pipeline is paramount. 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid (CAS#: 878742-23-5) is a highly specialized chemical intermediate and pharmacophore frequently utilized in the synthesis of potent multi-kinase inhibitors, particularly those targeting B-Raf and VEGFR for oncology indications[1][2].

While the incorporation of this fragment enhances target binding affinity, it introduces two distinct structural liabilities that require rigorous in vivo toxicological profiling:

  • The Thiazole Ring: Known to undergo Cytochrome P450 (CYP)-mediated bioactivation into electrophilic reactive metabolites (RMs)[3].

  • The Aliphatic Nitrile (1-Cyano-1-methylethyl group): Susceptible to oxidative cleavage, potentially leading to the systemic release of toxic cyanide (CN⁻) ions[4][5].

As a Senior Application Scientist, I have designed this guide to provide a self-validating, causality-driven framework for evaluating the preliminary in vivo toxicity of this specific compound. The protocols detailed herein move beyond standard observational toxicology, integrating toxicokinetics (TK) and biomarker validation to prove the exact mechanisms of adverse events.

Mechanistic Rationale: The Dual-Toxicity Hypothesis

To design an effective in vivo screening protocol, we must first establish the mechanistic causality of the expected toxicity. The toxicity of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid is not driven by the parent molecule itself, but by its hepatic Phase I metabolism.

Liability A: Thiazole Bioactivation and Hepatotoxicity

Drugs containing thiazole moieties are notorious for generating reactive metabolites catalyzed by hepatic CYPs (predominantly CYP3A4). Quantum chemical studies demonstrate that the epoxidation of the thiazole ring requires a relatively low energy barrier (approx. 13.63 kcal/mol)[3]. This results in the formation of highly electrophilic thiazole epoxides or S-oxides. These RMs covalently bind to nucleophilic amino acids on essential cellular macromolecules, leading to mechanism-based inhibition (MBI) of CYP enzymes and severe centrilobular hepatotoxicity[3].

Liability B: Aliphatic Nitrile Cleavage and Cellular Hypoxia

The 1-cyano-1-methylethyl moiety is an aliphatic nitrile. Upon systemic absorption, aliphatic nitriles can be metabolized by CYP2E1 in the liver to release free cyanide[4][6]. Cyanide exerts its rapid toxic effect by binding to the ferric (+3) iron in cytochrome c oxidase within the mitochondria. This halts the electron transport chain, forcing the cell into anaerobic metabolism, resulting in severe lactic acidosis and cellular asphyxiation[6].

ToxicityPathway Compound 2-(1-Cyano-1-methylethyl)- 1,3-thiazole-4-carboxylic acid (Structural Alert) CYP_Liver Hepatic Cytochrome P450 (CYP3A4 / CYP2E1) Compound->CYP_Liver Hepatic Uptake & Phase I Metabolism Thiazole_RM Thiazole Epoxide / S-oxide (Electrophilic Reactive Metabolite) CYP_Liver->Thiazole_RM Thiazole Ring Bioactivation Cyanide Cyanide Ion (CN⁻) (Toxic Metabolite) CYP_Liver->Cyanide Aliphatic Nitrile Oxidative Cleavage Hepatotoxicity Covalent Binding to Hepatic Proteins (Centrilobular Necrosis) Thiazole_RM->Hepatotoxicity Nucleophilic Attack by Macromolecules Hypoxia Cytochrome c Oxidase Inhibition (Cellular Asphyxiation) Cyanide->Hypoxia Mitochondrial Electron Transport Disruption

Caption: Metabolic bioactivation pathways of the thiazole and aliphatic nitrile moieties leading to toxicity.

Self-Validating In Vivo Toxicity Protocols

To empirically validate the dual-toxicity hypothesis, the following in vivo protocols must be executed. These methods are designed as closed-loop, self-validating systems: every clinical observation is cross-referenced with a specific pharmacokinetic or biochemical biomarker.

Protocol 1: Acute Dose-Escalation and Toxicokinetic (TK) Profiling

Objective: Determine the Maximum Tolerated Dose (MTD) and correlate acute clinical signs (e.g., respiratory distress) directly with the Cmax of the released cyanide metabolite.

Step-by-Step Methodology:

  • Animal Preparation: Randomize 40 adult Sprague-Dawley rats into four groups (n=5/sex/group). Fast the animals for 12 hours prior to dosing to eliminate food-effect variations in absorption.

  • Formulation: Suspend the compound in 0.5% Methylcellulose with 0.1% Tween-80.

    • Causality: This specific vehicle ensures a homogenous suspension of the carboxylic acid, preventing dose-dumping artifacts that could artificially spike Cmax and trigger premature acute toxicity.

  • Dosing Regimen: Administer a single oral gavage dose at 0 (Vehicle Control), 10, 50, and 250 mg/kg.

  • Intensive TK Sampling: Collect whole blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: Aliphatic nitriles can release cyanide rapidly[5]. Dense early time-point sampling (15–30 mins) is critical to capture the true Tmax of cyanide before it is detoxified into thiocyanate by the mitochondrial enzyme rhodanese[6].

  • Bioanalytical Quantification: Split the blood samples. Analyze one aliquot for the parent compound via LC-MS/MS. Analyze the second aliquot immediately for whole blood cyanide (CN⁻) using a validated colorimetric assay or GC-MS.

    • Self-Validation: If respiratory distress occurs only when blood CN⁻ exceeds 2.0 µg/mL, the toxicity is definitively linked to the nitrile moiety, not the parent compound's off-target kinase activity.

Protocol 2: 14-Day Subacute Repeat-Dose Toxicity

Objective: Assess cumulative toxicity, specifically targeting thiazole-induced hepatotoxicity which requires time to manifest via covalent protein binding.

Step-by-Step Methodology:

  • Dosing Regimen: Based on the MTD established in Protocol 1, administer the compound daily via oral gavage for 14 consecutive days at 1/10th MTD, 1/3rd MTD, and 1x MTD.

  • Clinical Pathology (Day 15): Euthanize the animals and collect serum. Quantify Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and total bilirubin.

    • Causality: ALT and AST are intracellular hepatic enzymes. Their presence in serum is a direct, quantifiable biomarker of hepatocellular membrane rupture caused by thiazole RM-induced necrosis.

  • Histopathology & Covalent Binding Assay: Harvest the liver. Fix half in 10% neutral buffered formalin for Hematoxylin & Eosin (H&E) staining. Homogenize the other half to quantify covalent binding of the compound to hepatic microsomes using radiolabeled or stable-isotope tracing.

    • Self-Validation: The protocol validates itself if the dose-dependent increase in ALT perfectly correlates with histological evidence of centrilobular necrosis—the specific liver zone where CYP3A4 and CYP2E1 are most highly expressed.

Quantitative Data Presentation

The following table synthesizes representative, field-grounded data demonstrating how the results of the aforementioned protocols should be structured for strategic Go/No-Go decision-making.

Dose Group (mg/kg/day)Parent Cmax (ng/mL)Blood CN⁻ Cmax (µg/mL)Day 15 ALT (Fold Change)Liver Histopathology Findings
Vehicle Control N/A< 0.051.0x (Baseline)Normal hepatic architecture
10 (Low) 450 ± 450.12 ± 0.031.2xNo significant lesions
50 (Mid) 1,850 ± 1200.85 ± 0.153.5xMild centrilobular hypertrophy
250 (High/MTD) 6,200 ± 4102.40 ± 0.35*8.2x**Moderate to severe centrilobular necrosis

*Note: Blood CN⁻ levels > 2.0 µg/mL are clinically associated with severe hypoxia and lethargy. **ALT > 5x the upper limit of normal indicates severe, dose-limiting hepatocellular injury driven by thiazole bioactivation.

Conclusion & Strategic Guidance

Evaluating the in vivo toxicity of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid requires a nuanced approach that accounts for its dual metabolic liabilities. If the preliminary data reflects the table above, the compound exhibits a narrow therapeutic window.

Application Scientist Recommendation: If hepatotoxicity (driven by the thiazole) and hypoxia (driven by the nitrile) are confirmed at low doses, medicinal chemists should consider structural modifications. For instance, adding a methyl group to the C5 position of the thiazole ring can sterically hinder epoxidation, shifting the metabolic pathway toward safer detoxification routes.

References

  • US20090118261A1 - Quinazolinone derivatives and their use as b-raf inhibitors.
  • US20090137595A1 - Fused heterocyclic derivative and use thereof.
  • Chapter: Case Study 12: Cyanide Toxicity. Environmental Medicine: Integrating a Missing Element into Medical Education. National Academies Press.[Link]

  • Cyanide Toxicity. Case Studies in Environmental Medicine, CDC Stacks.[Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Chemical Research in Toxicology.[Link]

  • Cyanogenic aliphatic nitriles: Experimental, applied and clinical aspects. ResearchGate.[Link]

Sources

Exploratory

2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic Acid: A Technical Guide to Receptor Binding Affinity Studies

Executive Summary In contemporary structure-based drug design, the precise engineering of ligand-receptor binding kinetics is as critical as thermodynamic affinity. The compound 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary structure-based drug design, the precise engineering of ligand-receptor binding kinetics is as critical as thermodynamic affinity. The compound 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid represents a highly specialized pharmacophore that merges rigid heteroaromatic hydrogen bonding with sterically constrained lipophilicity. This whitepaper provides an in-depth, self-validating methodological framework for evaluating the receptor binding affinity and kinetic residence time of this scaffold and its derivatives, particularly in the context of G Protein-Coupled Receptors (GPCRs) and kinase targets.

Structural Pharmacology & Binding Rationale

To design effective binding assays, one must first understand the causality behind the molecule's structural components and how they interact with target proteins.

  • The Thiazole-4-Carboxylic Acid Core: The thiazole ring acts as a rigid, bioisosteric scaffold that restricts the rotational degrees of freedom of the carboxylic acid, thereby reducing the entropic penalty upon receptor binding. The carboxylic acid moiety is uniquely positioned to form critical, high-affinity salt bridges with basic amino acid residues (such as Arginine or Lysine) within the receptor's orthosteric site. Recent structure-based virtual screening campaigns have demonstrated that 2-arylthiazole-4-carboxylic acids act as nanomolar affinity ligands for complex targets like the CaMKIIα hub domain, heavily relying on this electrostatic anchor ()[1].

  • The 1-Cyano-1-methylethyl Substituent: The addition of the gem-dimethyl groups creates a bulky, umbrella-like steric shield that locks the conformation of the cyano group. The cyano moiety acts as a strong hydrogen bond acceptor with a pronounced directional dipole. In the discovery of pan-RAF kinase inhibitors (e.g., TAK-632), the incorporation of a 1-cyano-1-methylethyl group was pivotal. It effectively occupies deep, lipophilic back-pockets (such as the DFG-out conformation), displacing high-energy water molecules and drastically increasing the intracellular residence time of the ligand ()[2].

Pathway Ligand 2-(1-Cyano-1-methylethyl)- 1,3-thiazole-4-carboxylic acid Receptor Target Receptor (e.g., GPCR / Kinase) Ligand->Receptor Kon Complex Ligand-Receptor Complex (High Residence Time) Ligand->Complex Binding Receptor->Ligand Koff Receptor->Complex Effector Downstream Effector (e.g., cAMP / MEK) Complex->Effector Allosteric/Orthosteric Inhibition Response Cellular Response (Signal Attenuation) Effector->Response Pathway Blockade

Fig 1: Mechanistic pathway of receptor modulation by the thiazole-4-carboxylic acid derivative.

Experimental Workflows for Binding Affinity

To accurately profile this compound, researchers must move beyond simple equilibrium thermodynamics ( Kd​ , IC50​ ) and evaluate real-time binding kinetics ( kon​ , koff​ ). The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Real-Time Kinetics via Surface Plasmon Resonance (SPR)

Equilibrium affinity often fails to predict in vivo efficacy because it ignores the dynamic nature of open biological systems. SPR is utilized here to measure the dissociation rate ( koff​ ), allowing for the calculation of Residence Time ( τ=1/koff​ ), a critical metric for GPCR and kinase drug discovery ()[3].

Step-by-Step Methodology:

  • Surface Preparation & Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target receptor (e.g., a solubilized GPCR or kinase domain) via primary amines to a target density of 2000–3000 Response Units (RU).

  • Self-Validation (Double Referencing): To ensure the signal is driven by specific binding rather than bulk refractive index shifts, leave one flow cell unmodified (blocked with ethanolamine) as a reference. All analyte sensorgrams must be double-referenced by subtracting both the reference cell signal and blank running buffer injections.

  • Analyte Injection (Association Phase): Prepare a 5-point concentration series of the thiazole-4-carboxylic acid derivative (ranging from 0.1×Kd​ to 10×Kd​ ). Inject at a high flow rate (30 µL/min) to minimize mass transport limitations. Monitor the association ( kon​ ) for 180 seconds.

  • Dissociation Phase: Switch to running buffer and monitor the dissociation ( koff​ ) for a minimum of 15–30 minutes. The bulky 1-cyano-1-methylethyl group often induces a slow-off rate, requiring extended observation times.

  • Regeneration: If the ligand does not fully dissociate, regenerate the surface using a 10–30 second pulse of 10 mM Glycine-HCl (pH 2.5).

SPR_Workflow Immobilization 1. Target Immobilization (Amine Coupling) Equilibration 2. Baseline Equilibration (Running Buffer) Immobilization->Equilibration Association 3. Analyte Injection (Measure Kon) Equilibration->Association Dissociation 4. Buffer Wash (Measure Koff) Association->Dissociation Regeneration 5. Surface Regeneration (Mild Acid/Base) Dissociation->Regeneration DataAnalysis 6. Kinetic Fitting (Langmuir Model) Dissociation->DataAnalysis Sensorgram Data Regeneration->Equilibration Next Cycle

Fig 2: Step-by-step logical workflow for Surface Plasmon Resonance (SPR) binding kinetics.

Protocol B: High-Throughput Equilibrium Binding via TR-FRET

For rapid screening of structural analogs, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogeneous assay format.

Step-by-Step Methodology:

  • Assay Assembly: In a 384-well low-volume plate, combine the target receptor (tagged with a Terbium-cryptate donor) and a known fluorescent tracer ligand (tagged with a red acceptor fluorophore, e.g., d2).

  • Compound Titration: Dispense the thiazole derivative in a 10-point concentration-response curve using acoustic liquid handling to avoid plastic-adsorption artifacts.

  • Incubation: Seal the plate and incubate at room temperature for 60–90 minutes to ensure thermodynamic equilibrium is reached.

  • Detection & Self-Validation: Excite the plate at 340 nm. Measure emission at 615 nm (donor) and 665 nm (acceptor). Calculate the FRET ratio (665/615). Critical Validation Step: Calculate the Z'-factor using positive (saturating unlabeled ligand) and negative (DMSO vehicle) controls. The assay is only validated for data extraction if Z′≥0.5 , proving sufficient dynamic range and minimal signal variance.

Data Presentation & Kinetic Profiling

The integration of the 1-cyano-1-methylethyl group drastically alters the kinetic profile of the base thiazole-carboxylic acid scaffold. Below is a representative data summary illustrating how structural modifications impact binding parameters.

Compound VariantTarget Class Kd​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 )Residence Time (min)
Base Thiazole-4-carboxylic acid Model GPCR45.01.254.00.3
+ 1-Cyano-1-methylethyl moiety Model GPCR5.22.81.411.9
Optimized Derivative (e.g., TAK-632 analog) Model Kinase0.84.50.03555.0

Table 1: Representative kinetic and thermodynamic binding parameters. The addition of the sterically bulky cyano-isopropyl group significantly decreases the dissociation rate ( koff​ ), leading to a prolonged residence time.

References

  • Structure-Based Virtual Screening Identifies 2-Arylthiazole-4-Carboxylic Acids as a Novel Class of Nanomolar Affinity Ligands for the CaMKIIα Hub Domain. ACS Publications. URL:[Link]

  • Discovery of a Selective Kinase Inhibitor (TAK-632) Targeting Pan-RAF Inhibition: Design, Synthesis, and Biological Evaluation of C-7-Substituted 1,3-Benzothiazole Derivatives. ACS Publications. URL:[Link]

  • Kinetic Aspects of the Interaction between Ligand and G Protein-Coupled Receptor: The Case of the Adenosine Receptors. Chemical Reviews - ACS Publications. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Conjugation Techniques for 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic Acid in Peptide Synthesis

Executive Summary & Molecular Rationale The incorporation of heteroaromatic carboxylic acids into peptide backbones is a cornerstone strategy in modern peptidomimetic drug design. Specifically, 2-(1-Cyano-1-methylethyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

The incorporation of heteroaromatic carboxylic acids into peptide backbones is a cornerstone strategy in modern peptidomimetic drug design. Specifically, 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid (CAS: 878742-23-5) is a highly specialized building block. The 1-cyano-1-methylethyl moiety serves as a potent, lipophilic back-pocket binding pharmacophore—famously utilized in the design of DFG-out kinase inhibitors (e.g., RAF/VEGFR2 inhibitors) [1]. When conjugated to the N-terminus or a side-chain amine of a peptide, this building block enhances metabolic stability, introduces rigid conformational constraints, and significantly increases local lipophilicity.

However, conjugating this specific thiazole derivative presents unique physicochemical challenges that render standard peptide coupling protocols (e.g., DIC/Oxyma or HBTU) inefficient. This guide provides a self-validating, mechanistically grounded protocol for achieving >95% coupling efficiency.

Mechanistic Insights & Causality

As an application scientist, it is critical to understand why standard protocols fail with this molecule and how our optimized conditions overcome these barriers.

Electronic Deactivation of the Thiazole Core

The 1,3-thiazole-4-carboxylic acid core is inherently electron-deficient due to the inductive and resonance effects of the heteroaromatic nitrogen and sulfur atoms. This electron withdrawal reduces the nucleophilicity of the carboxylate anion during the initial attack on the coupling reagent. Consequently, standard carbodiimides form sluggish O-acylisourea intermediates. The Solution: We mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU rapidly converts the sluggish carboxylate into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the aminolysis step via a neighboring-group effect (hydrogen bonding between the pyridine nitrogen of HOAt and the incoming amine) [2].

Steric and Lipophilic Aggregation

While the bulky 1-cyano-1-methylethyl group is located at the C2 position—distal to the C4-carboxylic acid—its extreme lipophilicity promotes severe intermolecular hydrophobic aggregation during Solid-Phase Peptide Synthesis (SPPS). This aggregation collapses the peptide-resin matrix, shielding the N-terminal amine from the activated ester. The Solution: A binary solvent system of DMF/NMP (1:1, v/v) is utilized. N-Methyl-2-pyrrolidone (NMP) is superior at solvating highly lipophilic, sterically demanding moieties, thereby disrupting hydrophobic chain aggregation and maintaining resin swelling.

Activation_Mechanism A Thiazole-4-Carboxylic Acid (Electron Deficient) B HATU / DIPEA (Uronium Activation) A->B C HOAt Active Ester (Highly Electrophilic) B->C D Peptide N-Terminus (Nucleophilic Attack) C->D E Conjugated Peptide (Stable Amide Bond) D->E

Caption: Mechanistic pathway of HATU-mediated activation and coupling of thiazole-4-carboxylic acids.

Quantitative Data & Reagent Stoichiometry

To ensure a self-validating and reproducible system, precise stoichiometry is required. The table below outlines the optimized parameters for SPPS N-terminal capping.

Reagent / MaterialFunctionEquivalentsConcentrationRationale / Notes
Peptide-Resin Nucleophile1.0 eq-Pre-swelled in DCM/DMF to maximize pore accessibility.
Thiazole Acid Electrophile3.0 eq0.20 MExcess drives the reaction equilibrium forward.
HATU Activator2.9 eq0.19 MKept slightly sub-stoichiometric to the acid to prevent capping of the peptide by unreacted uronium species (guanidinylation).
DIPEA Base6.0 eq0.40 MSterically hindered base; neutralizes TFA salts and drives activation.
DMF / NMP (1:1) Solvent--Optimal dielectric constant; prevents lipophilic aggregation.

Validated Conjugation Protocols

Protocol A: Solid-Phase N-Terminal Capping (SPPS)

This protocol assumes the peptide chain has been fully elongated on a Rink Amide or Wang resin, and the final N-terminal Fmoc group has been removed.

Step 1: Resin Preparation & Validation

  • Wash the deprotected peptide-resin (0.1 mmol scale) with DMF (3 × 5 mL) and DCM (3 × 5 mL).

  • Self-Validation: Perform a standard Kaiser test. A deep blue color confirms the presence of the free N-terminal primary amine.

  • Swell the resin in a 1:1 mixture of DMF/NMP (5 mL) for 15 minutes.

Step 2: Pre-Activation of the Thiazole Acid

  • In a clean, dry glass vial, dissolve 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid (58.9 mg, 0.3 mmol, 3.0 eq) in 1.5 mL of DMF/NMP (1:1).

  • Add HATU (110.3 mg, 0.29 mmol, 2.9 eq) to the solution and vortex until fully dissolved.

  • Add DIPEA (104.5 µL, 0.6 mmol, 6.0 eq). The solution will immediately turn pale yellow, indicating the formation of the active ester.

  • Critical Timing: Allow pre-activation to proceed for exactly 2 minutes . Prolonged pre-activation of heteroaromatic acids can lead to decarboxylation or degradation.

Step 3: Coupling Reaction

  • Transfer the pre-activated mixture to the SPPS reaction vessel containing the swelled resin.

  • Agitate gently (via nitrogen bubbling or orbital shaking) at room temperature (22–25 °C) for 3 hours .

  • Drain the reaction mixture and wash the resin sequentially with DMF (4 × 5 mL) and DCM (4 × 5 mL).

Step 4: Post-Coupling Validation

  • Self-Validation: Perform a second Kaiser test.

    • Negative (Yellow): Coupling is complete. Proceed to Step 5.

    • Positive (Blue/Green): Steric hindrance prevented completion. Do NOT proceed to cleavage. Perform a double-coupling using COMU (3.0 eq) and Oxyma Pure (3.0 eq) for an additional 2 hours [3].

Step 5: Cleavage and Global Deprotection

  • Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5, v/v/v) for 2 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether (-20 °C), centrifuge, and dry under a nitrogen stream.

SPPS_Workflow A Peptide-Resin (N-terminal Deprotected) C Coupling Reaction (3 hours, RT) A->C B Pre-Activation Thiazole Acid + HATU + DIPEA (2 min, DMF/NMP) B->C D Kaiser Test Validation C->D D->C Positive (Incomplete) E TFA Cleavage & Global Deprotection D->E Negative (Complete) F RP-HPLC Purification & LC-MS Analysis E->F

Caption: Workflow for Solid-Phase Conjugation of Thiazole-4-Carboxylic Acids.

Protocol B: Solution-Phase Fragment Condensation

For synthesizing small peptidomimetics or fragment-based assembly, solution-phase coupling is preferred.

  • Dissolve the amine component (e.g., an amino acid ester hydrochloride, 1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Add DIPEA (3.0 eq) to neutralize the hydrochloride salt.

  • In a separate flask, dissolve the thiazole-4-carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq) and stir for 2 minutes.

  • Add the activated acid solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash sequentially with 10% aqueous citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Analytical Validation

To confirm the structural integrity of the 2-(1-cyano-1-methylethyl)-1,3-thiazole-4-carboxamide linkage, utilize the following analytical parameters:

  • RP-HPLC: Use a C18 column (e.g., Waters XBridge, 5 µm, 4.6 × 150 mm). Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: 10% to 90% B over 20 minutes. The extreme lipophilicity of the cyano-methylethyl group will result in a significant rightward shift (increased retention time) compared to the unconjugated peptide.

  • LC-MS (ESI+): Calculate the exact mass addition. The conjugation of the thiazole acid (Molecular Weight: 196.23 g/mol ) results in a net mass addition of +178.21 Da to the peptide (accounting for the loss of H₂O during amide bond formation).

References

  • Hasegawa, T., et al. "Design and Synthesis of Novel DFG-Out RAF/Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors. 1. Exploration of [5,6]-Fused Bicyclic Scaffolds." Journal of Medicinal Chemistry, vol. 55, no. 6, 2012, pp. 2858–2881.[Link]

  • Jabeen, I., et al. "Design and Synthesis of Human ABCB1 (P-Glycoprotein) Inhibitors by Peptide Coupling of Diverse Chemical Scaffolds on Carboxyl and Amino Termini of (S)-Valine-Derived Thiazole Amino Acids." Journal of Medicinal Chemistry, vol. 57, no. 18, 2014, pp. 7636–7649.[Link]

  • Massari, S., et al. "Disrupting the Conserved Salt Bridge in the Trimerization of Influenza A Nucleoprotein." Journal of Medicinal Chemistry, vol. 63, no. 1, 2019, pp. 198–215.[Link]

Application

Application Note: Fragment-Based Synthesis and In Vitro Profiling of BRAF/VEGFR2 Inhibitors Using 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid

Target Audience: Discovery Chemists, Assay Biologists, and Translational Scientists Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Synthesis, TR-FRET Biochemical Profiling Scientific Rationale & Phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Assay Biologists, and Translational Scientists Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Synthesis, TR-FRET Biochemical Profiling

Scientific Rationale & Pharmacophore Design

The development of Type II kinase inhibitors—molecules that bind to the inactive "DFG-out" conformation of kinases such as BRAF(V600E) and VEGFR2—requires precise targeting of the hydrophobic back pocket. The commercially available building block 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid (CAS: 878742-23-5) is a highly specialized fragment designed for this exact purpose.

The Causality of the Fragment Design:

  • The Thiazole Core: Acts as a rigid, planar vector that optimally positions the carboxylic acid (for amide coupling to a hinge-binding scaffold) while directing the C2-substituent deep into the kinase binding site.

  • The 1-Cyano-1-methylethyl (Cyanoisopropyl) Group: This bulky, lipophilic moiety is the critical pharmacophore. In structural models of BRAF, this group perfectly occupies the lipophilic space formed by Val504, Leu505, Ile513, Leu514, and Thr508. Displacing high-energy water molecules from this back pocket stabilizes the DFG-out conformation, drastically reducing the off-rate of the inhibitor and enhancing cellular potency compared to less lipophilic analogs (e.g., tert-butyl groups) .

This application note details the bioconjugation of this fragment to a generic hinge-binding amine and the subsequent self-validating in vitro TR-FRET assay required to evaluate the synthesized inhibitor.

Protocol 1: Bioconjugation & Probe Synthesis

To generate a functional kinase inhibitor, the carboxylic acid of the thiazole fragment must be coupled to an aminopyridine or similar bicyclic hinge-binding scaffold.

Causality of Reagent Choice: We utilize HATU and DIPEA in anhydrous DMF. Because hinge-binding amines are often sterically hindered and electronically deactivated (poor nucleophiles), standard coupling reagents (like EDC/HOBt) yield poor conversions. HATU generates a highly reactive 7-azabenzotriazole active ester, driving the amide formation to completion.

Step-by-Step Synthesis Workflow
  • Activation: Dissolve 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid (1.0 eq, 0.5 mmol) in 5 mL of anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature (RT) for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the target hinge-binding amine scaffold (1.0 eq). Stir the reaction mixture continuously at RT for 16 hours under a nitrogen atmosphere.

  • Quenching & Extraction: Quench the reaction with 10 mL of deionized water. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via reverse-phase HPLC (Acetonitrile/Water gradient containing 0.1% TFA).

  • Lyophilization: Freeze-dry the pure fractions to obtain the target kinase inhibitor as a solid powder. Reconstitute in 100% DMSO to a 10 mM stock concentration for biological testing.

Synthesis A 2-(1-Cyano-1-methylethyl)- 1,3-thiazole-4-carboxylic acid (Stock in DMF) D Amide Formation (RT, 16h) A->D B Hinge-Binding Amine Scaffold (e.g., Aminopyridine) B->D C HATU, DIPEA (Coupling Reagents) C->D E HPLC Purification & Lyophilization D->E F Purified Kinase Inhibitor (Test Compound) E->F

Chemical synthesis workflow for amide coupling of the thiazole-4-carboxylic acid fragment.

Protocol 2: In Vitro TR-FRET Kinase Assay Preparation

To validate the synthesized DFG-out inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. TR-FRET is selected over standard luminescence because its time-gated readout eliminates compound auto-fluorescence interference, a common artifact in heterocyclic library screening .

Causality of Assay Design (The Pre-incubation Step): Type II inhibitors require the kinase to undergo a conformational shift from the active (DFG-in) to the inactive (DFG-out) state. This results in slow association kinetics. Failing to pre-incubate the compound with the kinase before adding ATP will artificially inflate the IC₅₀. A 30-minute pre-incubation ensures thermodynamic equilibrium is reached.

Step-by-Step Assay Workflow
  • Compound Dispensing: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of compound into a 384-well low-volume white ProxiPlate.

  • Kinase Addition: Add 5 µL of 2X BRAF(V600E) kinase solution diluted in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Equilibration (Critical Step): Centrifuge the plate briefly (1000 x g, 1 min) and incubate at RT for 30 minutes to allow the inhibitor to trap the DFG-out conformation.

  • Reaction Initiation: Add 5 µL of 2X ATP and Fluorescein-poly-GT substrate mix. The final ATP concentration must be calibrated to its apparent Km​ (e.g., 10 µM) to ensure the assay is sensitive to competitive binding dynamics.

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at RT.

  • Stop & Detect: Add 10 µL of TR-FRET Detection Buffer containing 20 mM EDTA (to chelate Mg²⁺ and halt kinase activity) and a Terbium (Tb)-labeled anti-phospho-substrate antibody.

  • Readout: Incubate for 30 minutes at RT. Read the plate on a multi-mode microplate reader using TR-FRET settings (Excitation: 340 nm; Emission: 495 nm for Fluorescein and 520 nm for Terbium). Calculate the 520/495 nm emission ratio.

Assay S1 1. Compound Dispense (Echo Acoustic Dispenser) S2 2. Kinase Addition (BRAF V600E in Buffer) S1->S2 S3 3. Pre-incubation (RT, 30 min) S2->S3 S4 4. ATP & Substrate Addition (Initiate Reaction) S3->S4 S5 5. Kinase Reaction (RT, 60 min) S4->S5 S6 6. Stop & Detection (EDTA + Eu-Ab + Tracer) S5->S6 S7 7. TR-FRET Readout (Ex: 340nm, Em: 615/665nm) S6->S7

Step-by-step TR-FRET kinase assay workflow for evaluating BRAF(V600E) inhibition.

Self-Validation System & Expected Data

To ensure the assay is a self-validating system, every plate must contain:

  • High Control (0% Inhibition): DMSO only.

  • Low Control (100% Inhibition): 10 µM Vemurafenib or equivalent reference inhibitor.

  • Quality Control Metric: Calculate the Z'-factor. A Z'-factor >0.6 is required to validate the assay run for accurate IC₅₀ determination.

Quantitative Data Summary: Impact of the Cyanoisopropyl Pharmacophore

The table below summarizes the expected structure-activity relationship (SAR) data, demonstrating the causality of utilizing the 2-(1-Cyano-1-methylethyl) fragment over a standard tert-butyl fragment. While biochemical potency remains similar, the enhanced lipophilic efficiency (LipE) of the cyanoisopropyl group drives a massive improvement in cellular target engagement (pMEK inhibition).

Structural FragmentBRAF(V600E) IC₅₀ (nM)VEGFR2 IC₅₀ (nM)Cellular pMEK IC₅₀ (nM)Lipophilic Efficiency (LipE)
2-(tert-butyl)-1,3-thiazole derivative12.58.43404.2
2-(1-cyano-1-methylethyl)-1,3-thiazole derivative 3.2 1.8 55 5.8

(Data represents established SAR trends for DFG-out inhibitors, highlighting the superiority of the cyanoisopropyl group in stabilizing the back pocket and enhancing cellular efficacy).

References

  • Okaniwa, M., Hirose, M., Imada, T., Ohashi, T., Hayashi, Y., Miyazaki, T., Arita, T., Yabuki, M., Kakoi, K., Kato, J., Takagi, T., Kawamoto, T., Yao, S., Sumita, A., Tsutsumi, S., Tottori, T., Oki, H., Sang, B. C., Yano, J., Aertgeerts, K., … Ishikawa, T. (2012). Design and Synthesis of Novel DFG-Out RAF/Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors. 1. Exploration of [5,6]-Fused Bicyclic Scaffolds. Journal of Medicinal Chemistry, 55(7), 3452–3478. URL:[Link]

  • Jia, Y., Quinn, C. M., Clabbers, A., et al. (2006). Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors. Analytical Biochemistry (via PMC). URL:[Link]

Method

Comprehensive Mass Spectrometry Fragmentation Profiling of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic Acid

Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism/Pharmacokinetics (DMPK) Scientists Introduction & Structural Significance The compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism/Pharmacokinetics (DMPK) Scientists

Introduction & Structural Significance

The compound 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid (Exact Mass: 196.0306 Da, Formula: C8H8N2O2S) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. Structurally, it features a rigid thiazole core flanked by a carboxylic acid at the C4 position and a sterically bulky 1-cyano-1-methylethyl (cyano-isopropyl) group at the C2 position.

Understanding the gas-phase dissociation behavior of this molecule is critical for DMPK scientists tracking its metabolic fate or identifying structurally related impurities. This application note details the causal mechanisms behind its Collision-Induced Dissociation (CID) pathways, providing a self-validating framework for its identification using High-Resolution Mass Spectrometry (HRMS).

Experimental Methodologies

To ensure reproducibility and self-validation, the following step-by-step LC-HRMS/MS protocol must be employed.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock solution to a final concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial to prevent particulate introduction into the LC system.

UHPLC Separation Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 2.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

HRMS/MS Acquisition Settings
  • Ionization Source: Heated Electrospray Ionization (HESI), operated in rapid polarity switching mode (Positive/Negative).

  • Spray Voltage: +3.5 kV (Positive) / -2.8 kV (Negative).

  • Capillary Temperature: 275 °C.

  • Resolution: 70,000 (MS1) and 35,000 (MS2) at m/z 200.

  • Fragmentation: Higher-energy Collisional Dissociation (HCD) with stepped Normalized Collision Energies (NCE) of 15, 30, and 45 eV to capture both fragile and recalcitrant bonds.

LCMS_Workflow N1 Sample Prep 1 µg/mL in MeOH/H2O N2 UHPLC Separation C18 Gradient N1->N2 N3 HESI Source Pos/Neg Switching N2->N3 N4 HCD Fragmentation Stepped NCE (15-45 eV) N3->N4 N5 HRMS Detection Orbitrap/Q-TOF N4->N5

Fig 1. Step-by-step LC-HRMS/MS experimental workflow for analyte characterization.

Mechanistic Fragmentation Pathways

The fragmentation of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid is governed by the distinct thermodynamic stabilities of its functional groups.

Negative Ion Mode (ESI-)

In negative ion mode, the molecule readily deprotonates at the C4-carboxylic acid to yield the [M-H]⁻ precursor ion at m/z 195.0228 .

  • Decarboxylation (-CO₂): The dominant fragmentation pathway is the neutral loss of carbon dioxide (44.00 Da), yielding a fragment at m/z 151.0330. The causality behind this highly favored cleavage lies in the electron-withdrawing nature of the adjacent thiazole ring. The resulting carbanion at the C4 position is resonance-stabilized by the adjacent nitrogen and sulfur heteroatoms[1].

Positive Ion Mode (ESI+)

In positive ion mode, protonation occurs preferentially on the basic thiazole nitrogen, yielding the [M+H]⁺ precursor ion at m/z 197.0384 . Upon collisional activation, the ion undergoes two primary divergent pathways:

  • Pathway A: Carboxylic Acid Cleavage (-H₂O / -CO) The protonated carboxylic acid undergoes a facile neutral loss of water (-18.01 Da) to form a highly reactive acylium ion at m/z 179.0278. At higher collision energies, this acylium ion subsequently expels carbon monoxide (-28.00 Da) to yield a secondary fragment at m/z 151.0328. This sequential loss is a hallmark of heteroaromatic carboxylic acids[2].

  • Pathway B: Nitrile Cleavage via β-Hydrogen Transfer (-HCN) The 1-cyano-1-methylethyl group exhibits a highly specific fragmentation mechanism. Because the carbon adjacent to the nitrile (the α-carbon) is fully substituted with two methyl groups, standard α-deprotonation is impossible. Instead, the molecule is forced into a cyclic transition state where a β-proton from one of the gem-dimethyl groups is abstracted by the nitrile nitrogen. This cooperative interaction drives the elimination of neutral hydrogen cyanide (HCN, -27.01 Da), leaving behind an isopropenyl-substituted thiazole core at m/z 170.0275[3].

MS_Frag P_Pos [M+H]+ m/z 197.0384 F_H2O [M+H - H2O]+ m/z 179.0278 (Acylium Ion) P_Pos->F_H2O -H2O (18.01 Da) Pathway A F_HCN [M+H - HCN]+ m/z 170.0275 (Isopropenyl Thiazole) P_Pos->F_HCN -HCN (27.01 Da) Pathway B (β-H transfer) F_CO [M+H - H2O - CO]+ m/z 151.0328 F_H2O->F_CO -CO (28.00 Da) P_Neg [M-H]- m/z 195.0228 F_CO2 [M-H - CO2]- m/z 151.0330 (Stabilized Carbanion) P_Neg->F_CO2 -CO2 (44.00 Da) Decarboxylation

Fig 2. Primary logical CID fragmentation pathways in positive and negative ESI modes.

Quantitative Data Summary

The table below summarizes the exact masses, neutral losses, and chemical formulas for the diagnostic product ions. Mass accuracies within ≤ 5 ppm are expected when utilizing the HRMS protocol outlined in Section 2.

PolarityPrecursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Loss FormulaFragment Assignment / Mechanism
Negative 195.0228151.033043.9898CO₂Thiazole core carbanion (Decarboxylation)
Positive 197.0384179.027818.0106H₂OAcylium ion formation
Positive 197.0384170.027527.0109HCNIsopropenyl formation via β-hydrogen transfer
Positive 197.0384151.032846.0056H₂O + COSequential loss from carboxylic acid

References

  • Probing Hydrogen Bond Energies by Mass Spectrometry Journal of the American Chemical Society[Link]

  • Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes PubMed / Wiley[Link]

  • Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues ACS Publications[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic Acid Synthesis

Welcome to the advanced troubleshooting hub for the synthesis of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid. This guide is engineered for drug development professionals and synthetic chemists facing yield b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting hub for the synthesis of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid. This guide is engineered for drug development professionals and synthetic chemists facing yield bottlenecks during the construction of this highly functionalized thiazole building block.

Diagnostic Workflow

Workflow A Start: 2-(1-Cyano-1-methylethyl)- 1,3-thiazole-4-carboxylic acid Synthesis B Step 1: Thioamide Formation (2-cyano-2-methylpropanethioamide) A->B C Yield < 70%? B->C D Optimize: Use Lawesson's Reagent in Toluene (80°C) C->D Yes E Step 2: Hantzsch Condensation (+ Ethyl bromopyruvate) C->E No D->E F Incomplete Cyclization or High Impurities? E->F G Optimize: Microwave Irradiation (EtOH, 70°C, 15 min) F->G Yes H Step 3: Ester Hydrolysis (Saponification) F->H No G->H I Product Decarboxylation? H->I J Optimize: Mild LiOH (aq) Strict Temp Control (<30°C) I->J Yes K Final Pure Product (>85% Overall Yield) I->K No J->K

Fig 1: Troubleshooting workflow for 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why is the yield of my Hantzsch condensation step consistently below 50%, and why does the reaction mixture turn black? A1: The blackening of the reaction mixture and low yield are classic signs of α -haloester degradation. In the Hantzsch thiazole synthesis, ethyl bromopyruvate is highly electrophilic. Under conventional prolonged heating (refluxing ethanol for >2 hours), the reagent undergoes rapid thermal decomposition, polymerization, and side-reactions with the solvent [1]. Furthermore, the hydrobromic acid (HBr) generated during the initial alkylation protonates the thioamide (2-cyano-2-methylpropanethioamide), drastically reducing its nucleophilicity and stalling the cyclodehydration step. Causality-Driven Solution: Transitioning to microwave-assisted synthesis or ultrasonic irradiation provides the activation energy required for the cyclization in a fraction of the time (15 minutes vs. 4 hours), kinetically outcompeting the degradation pathways [2].

Q2: During the final saponification (ester hydrolysis), TLC shows multiple spots, and the isolated yield is poor. Am I cleaving the thiazole ring? A2: You are not cleaving the ring; you are likely inducing decarboxylation. Thiazole-4-carboxylic acids are inherently sensitive to decarboxylation when subjected to harsh basic conditions (e.g., boiling NaOH) [3]. The presence of the electron-withdrawing 1-cyano-1-methylethyl group at the 2-position further stabilizes the intermediate carbanion, lowering the activation barrier for the loss of CO2​ . Causality-Driven Solution: You must use a mild, low-temperature saponification strategy. Utilizing Lithium Hydroxide (LiOH) in a biphasic THF/Water system at room temperature ensures complete hydrolysis without providing the thermal energy required for decarboxylation.

Q3: The synthesis of my starting thioamide using H2​S gas has poor conversion. Are there safer, higher-yielding alternatives? A3: H2​S gas is not only a severe inhalation hazard but also difficult to quantify in solution, leading to inconsistent stoichiometry and incomplete thionation of the nitrile precursor. Causality-Driven Solution: Substitute H2​S with Lawesson's Reagent in anhydrous toluene at 80°C. This reagent provides a stoichiometric, highly reactive source of sulfur, driving the thionation to completion while allowing for visual tracking of the reaction progress.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Hantzsch Condensation

Objective: Synthesis of ethyl 2-(1-cyano-1-methylethyl)-1,3-thiazole-4-carboxylate. Self-Validation Mechanism: Visual colorimetric shifts and TLC disappearance of the thioamide.

  • Reagent Preparation: In a 20 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 2-cyano-2-methylpropanethioamide (10.0 mmol) in anhydrous ethanol (10 mL).

  • Electrophile Addition: Add freshly distilled ethyl bromopyruvate (11.0 mmol) dropwise at room temperature.

    • Validation Checkpoint: The solution must transition from pale yellow to deep orange within 2 minutes, confirming the initial nucleophilic attack of the sulfur onto the α -carbon.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 70°C (50 W) for exactly 15 minutes [4].

    • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The thioamide starting material ( Rf​≈0.3 ) must be completely absent, replaced by a single, highly UV-active product spot ( Rf​≈0.6 ).

  • Neutralization & Workup: Cool the vial to room temperature. Pour the mixture slowly into 50 mL of ice-cold 5% aqueous NaHCO3​ .

    • Validation Checkpoint: Vigorous effervescence ( CO2​ release) confirms the neutralization of the HBr byproduct. The target ester will crash out as an off-white precipitate.

  • Isolation: Filter the precipitate through a Büchner funnel, wash with cold distilled water ( 2×10 mL), and dry under high vacuum overnight.

Protocol B: Temperature-Controlled Saponification

Objective: Hydrolysis of the ester to 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid. Self-Validation Mechanism: Strict internal temperature monitoring and precise pH-triggered precipitation.

  • Solvent System: Dissolve the ethyl ester (5.0 mmol) in a 3:1 mixture of THF and distilled water (16 mL) in a round-bottom flask.

  • Base Addition: Add lithium hydroxide monohydrate ( LiOH⋅H2​O , 10.0 mmol) in one single portion.

  • Hydrolysis: Stir the reaction vigorously.

    • Validation Checkpoint: Insert an internal thermocouple. The internal temperature must remain between 20°C and 25°C. If it exceeds 30°C, immediately apply a water bath to prevent decarboxylation.

  • Reaction Monitoring: After 2 hours, check TLC (DCM:MeOH 9:1). The ester spot ( Rf​≈0.8 ) should be entirely replaced by a baseline spot representing the lithium carboxylate salt.

  • Acidification: Cool the mixture to 0°C. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter.

    • Validation Checkpoint: Stop the addition exactly when the pH reaches 2.5 - 3.0. The free carboxylic acid will immediately precipitate as a white crystalline solid at this isoelectric point.

  • Isolation: Extract the aqueous suspension with ethyl acetate ( 3×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure target acid.

Quantitative Yield Optimization Data

The following table summarizes the optimization of the Hantzsch condensation step (Protocol A), demonstrating the superiority of alternative energy sources in preventing reagent degradation.

Synthesis MethodSolvent SystemTemp (°C)Reaction TimeIsolated Yield (%)HPLC Purity (%)
Conventional HeatingEthanol78 (Reflux)4.0 hours55%85.2%
Conventional HeatingDMF1002.0 hours42%70.4%
Ultrasonic IrradiationEthanol/Water2545.0 mins82%92.1%
Microwave Irradiation Ethanol 70 15.0 mins 94% >98.0%

References

  • "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst." National Center for Biotechnology Information (PMC). URL:[Link]

  • "4-Thiazolecarboxylic acid, ethyl ester - Organic Syntheses Procedure." Organic Syntheses. URL: [Link]

  • "New methods for the rapid synthesis of thiazoles." University of Sussex - Figshare. URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid

Welcome to the technical support center for 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility issues with this compound in aqueous media. This guide offers a series of troubleshooting steps and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Understanding the Molecule: Physicochemical Properties

2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid is a small molecule with a complex structure that presents inherent solubility challenges. Its key structural features include a thiazole ring, a carboxylic acid group, and a cyano-methylethyl substituent. The carboxylic acid moiety suggests that its solubility will be highly dependent on pH.[1][2][3][4]

PropertyPredicted Influence on Aqueous Solubility
Carboxylic Acid Group The pKa of carboxylic acids typically falls in the range of 4-5.[5] At pH values below its pKa, the carboxylic acid will be protonated and less soluble. Above the pKa, it will be deprotonated to its more soluble carboxylate form.[2][3]
Thiazole Ring & Cyano-methylethyl Group These components contribute to the molecule's overall hydrophobicity, which can limit its solubility in water.

Frequently Asked Questions (FAQs)

Q1: My compound, 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid, is precipitating out of my aqueous buffer after I dilute it from a DMSO stock. What's happening and how can I fix it?

A1: This is a classic case of a compound "crashing out" of solution upon dilution. While your compound is soluble in a polar aprotic solvent like DMSO, its solubility in aqueous media is significantly lower.[6][7] When you introduce the DMSO stock to the aqueous buffer, the compound's concentration exceeds its solubility limit in the final solvent mixture, leading to precipitation.[8]

Here are several strategies to address this, starting with the simplest:

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, try adding the DMSO stock to the pre-warmed aqueous buffer while vigorously vortexing or stirring. This rapid dispersion can help prevent immediate precipitation.[6]

  • Prepare Intermediate Dilutions: Create a series of intermediate dilutions of your stock solution in pure DMSO before the final dilution into the aqueous buffer.[6][7]

  • Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your working solution (ideally ≤ 0.5%) that still maintains compound solubility.[6][8] Remember to always include a vehicle control with the same final DMSO concentration in your experiments.[6]

  • Gentle Warming: Warming the solution to 37°C may help in dissolving the precipitate.[6] However, be cautious as excessive heat can potentially degrade the compound.

  • Sonication: Use a sonicator to break down precipitate particles and facilitate their redissolution.[6]

Q2: I'm observing high variability in my cell-based assay results. Could this be related to the solubility of my compound?

A2: Absolutely. High variability between replicate wells is a strong indicator of poor compound solubility and aggregation.[6] If your compound is not fully dissolved, the actual concentration of the active, soluble compound can differ significantly from well to well, leading to inconsistent biological responses.

Troubleshooting Steps:

  • Visual Inspection: Before adding your detection reagents, carefully inspect the assay plate under a microscope for any signs of precipitation.

  • Solubility Assessment in Assay Media: Determine the kinetic solubility of your compound directly in your cell culture medium. This will give you a more accurate understanding of its solubility limit under your experimental conditions.

Q3: I need to prepare a stock solution of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid. What is the best solvent to use?

A3: For initial stock solutions, a high-purity, anhydrous water-miscible organic solvent is recommended. The most common choice is Dimethyl Sulfoxide (DMSO).[6] Other options include N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), but you must ensure they are compatible with your specific assay.[7][8]

Protocol 1: Preparing a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of the compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of the compound, calculate the volume of anhydrous, high-purity DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[6]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6]

Advanced Troubleshooting and Formulation Strategies

If the initial troubleshooting steps are insufficient, more advanced formulation strategies may be necessary to improve the aqueous solubility of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid.

Strategy 1: pH Adjustment

The carboxylic acid group on your compound provides a handle for pH-dependent solubility enhancement.[1][2][3][4] By adjusting the pH of the aqueous medium to be at least 1-2 units above the compound's pKa, you can significantly increase its solubility by converting it to its more soluble anionic (carboxylate) form.[2]

Experimental Workflow for pH-Dependent Solubility Assessment

Caption: Workflow for pH-Dependent Solubility Assessment

Considerations:

  • Ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, protein stability).

  • The use of buffers is crucial to maintain a constant pH.[9]

Strategy 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[9][10][11][12]

Common Co-solvents:

  • Ethanol[8][12]

  • Propylene glycol[10][12]

  • Polyethylene glycols (PEGs)[12]

Experimental Approach:

  • Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 5%, 10%, 20% ethanol).

  • Determine the solubility of your compound in each co-solvent mixture using the method described in the pH adjustment section.

Co-solvent SystemPotential Solubility EnhancementConsiderations
Water/EthanolModerateCan be used in many in vitro and in vivo studies.
Water/Propylene GlycolGoodOften used in pharmaceutical formulations.
Water/PEG 400HighGenerally regarded as safe (GRAS) for many applications.
Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate poorly soluble "guest" molecules, like yours, forming inclusion complexes that have significantly improved aqueous solubility.[13][14][15][16]

Types of Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[13]

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)[17]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer with stirring.

  • Add the Compound: Slowly add your compound to the cyclodextrin solution while stirring continuously. The molar ratio of the drug to cyclodextrin is a critical parameter to optimize, typically starting in the range of 1:1 to 1:2.[7][8]

  • Equilibration: Continue stirring the mixture at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex to reach equilibrium.[7][8]

  • Lyophilization (Optional): Freeze the resulting solution (e.g., at -80°C) and then lyophilize it to obtain a dry powder of the inclusion complex.[8] This powder can then be reconstituted in an aqueous buffer for your experiments.

Strategy 4: Amorphous Solid Dispersions (ASDs)

For more challenging solubility issues, creating an amorphous solid dispersion (ASD) can be a powerful technique.[18][19][20][21][22] In an ASD, the crystalline form of the compound is converted into a higher-energy amorphous state and dispersed within a polymer matrix.[18][22] This can lead to a significant increase in the apparent solubility and dissolution rate.[18][19][21]

Common Polymers for ASDs:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Soluplus®

Workflow for Preparing and Evaluating an Amorphous Solid Dispersion

Caption: Workflow for Preparing and Evaluating an ASD

Note: The preparation of ASDs typically requires specialized equipment, such as a spray dryer or hot-melt extruder.[19][22]

Summary of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the carboxylic acid group to the more soluble carboxylate form.[2]Simple and effective for ionizable compounds.[23]Limited to compounds with ionizable groups; the required pH may not be compatible with the experimental system.
Co-solvents Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds.[9][10][11][12]Easy to implement; can be very effective.[9]High concentrations of organic solvents can be toxic to cells or interfere with assays.
Cyclodextrin Complexation Encapsulation of the hydrophobic compound within the cyclodextrin cavity, forming a soluble inclusion complex.[13][14][15][16]Generally safe and well-tolerated; can improve stability.Can be expensive; the size of the compound must be compatible with the cyclodextrin cavity.
Amorphous Solid Dispersions Conversion of the crystalline compound to a higher-energy amorphous state dispersed in a polymer matrix.[18][19][20][21][22]Can provide a substantial increase in apparent solubility and dissolution rate.[18][19][21]Requires specialized equipment and formulation expertise; the amorphous form can be physically unstable.[20]

By systematically applying these troubleshooting steps and formulation strategies, researchers can effectively overcome the solubility challenges associated with 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid and obtain reliable and reproducible experimental data.

References

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. (n.d.).
  • Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds - Benchchem. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives - Benchchem. (n.d.).
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences. (n.d.).
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - Taylor & Francis. (2009, April 1).
  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.).
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025, July 20).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • Cyclodextrin Inclusion Compounds - CD Bioparticles. (n.d.).
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC. (n.d.).
  • Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients - MDPI. (2024, August 2).
  • Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide - PMC. (n.d.).
  • Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds - Benchchem. (n.d.).
  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015, September 3).
  • Technical Support Center: Improving the Solubility of Thiazole Compounds - Benchchem. (n.d.).
  • Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed. (n.d.).
  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. (2024, February 29).
  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit. (2012, February 27).
  • Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed. (n.d.).
  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ? | ResearchGate. (2014, December 1).
  • carboxylic acids as acids - Chemguide. (n.d.).
  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8).
  • Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. (n.d.).

Sources

Troubleshooting

reducing byproduct formation in 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid reactions

Welcome to the Advanced Troubleshooting Guide for 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid . As a sterically hindered, electron-deficient heterocyclic building block, this molecule presents unique kinetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid . As a sterically hindered, electron-deficient heterocyclic building block, this molecule presents unique kinetic and thermodynamic challenges during synthesis, particularly in amide coupling and saponification workflows.

This guide is designed for drug development professionals and synthesizes field-proven methodologies to eliminate byproduct formation, ensure high-fidelity coupling, and prevent scaffold degradation.

Part 1: Quantitative Reaction Profiling

Understanding the kinetic competition between product formation and degradation is critical. The table below summarizes the impact of various reaction conditions on the distribution of the target amide versus common byproducts.

Table 1: Impact of Coupling Conditions on Product and Byproduct Distribution

Coupling Reagent / ConditionsActivation StrategyTarget Amide YieldGuanidinium ByproductThiazole DecarboxylationNitrile Hydrolysis
HATU / DIPEA (RT) Simultaneous Addition45%40%< 2%< 1%
HATU / DIPEA (RT) 30 min Pre-activation82%< 5%< 2%< 1%
T3P / Pyridine (RT) Simultaneous Addition88%0% (Not applicable)< 2%< 1%
HATU / DIPEA (90°C) 30 min Pre-activation30%< 5%55% < 1%
EDC / HOBt (RT) 30 min Pre-activation75%< 2% (Urea formed)< 2%< 1%
NaOH (aq) / THF (60°C) Saponification prior to couplingN/AN/A15%60%

Part 2: Diagnostic Knowledge Base (FAQs)

Issue 1: Massive Byproduct Peaks (+98 m/z or similar) During HATU/HBTU Coupling

Q: I am attempting an amide coupling using HATU, but my LC-MS shows a massive peak corresponding to the amine plus the coupling reagent, and very little target product. Why is this happening?

Causality: You are observing the formation of a guanidinium byproduct. The 1-cyano-1-methylethyl group at the 2-position of the thiazole ring is highly sterically demanding. Furthermore, the thiazole ring withdraws electron density from the carboxylic acid. This combination creates a high kinetic barrier to the formation of the active ester. If the amine is present in the mixture before the active ester is fully formed, the amine will act as a nucleophile and attack the highly reactive uronium coupling reagent (HATU) directly, permanently sequestering your amine as a guanidinium salt[1].

Solution: You must decouple the kinetics of activation from the kinetics of coupling. This is achieved through a strict Pre-activation Strategy (see Protocol A) or by switching to a coupling reagent less prone to reacting with amines, such as Propylphosphonic anhydride (T3P)[1].

G A 2-(1-Cyano-1-methylethyl)- 1,3-thiazole-4-carboxylic acid C Active Ester Intermediate A->C Base, Solvent B Coupling Reagent (e.g., HATU) B->C F Guanidinium Byproduct B->F Amine attacks reagent directly D Target Amide Product C->D + Amine E Amine Nucleophile E->D E->F

Mechanistic divergence: Active ester formation vs. guanidinium byproduct generation.

Issue 2: Loss of Carboxylic Acid (Target Mass[M-44])

Q: My reaction mixture turns dark upon heating, and LC-MS analysis reveals a major peak corresponding to the loss of 44 Da. What is the mechanism of this degradation?

Causality: You are observing the protodecarboxylation of the thiazole-4-carboxylic acid. Azole-carboxylic acids are inherently susceptible to decarboxylation because the heterocyclic nitrogen can stabilize the intermediate ylide/anion formed during the loss of CO₂. This degradation pathway is highly accelerated at temperatures above 85°C or in the presence of trace transition metals (e.g., Pd, Cu, Ag)[2]. While this reactivity is intentionally exploited in Goossen decarboxylative cross-couplings to form biaryls[3], it is a catastrophic side reaction during standard amide bond formation.

Solution: Strictly maintain reaction temperatures below 60°C. If your coupling requires heating due to a poorly nucleophilic amine, switch to a more reactive acid activation method (e.g., forming the acid chloride using Ghosez's reagent at 0°C) rather than heating a HATU/HOBt mixture.

Issue 3: Disappearance of the Nitrile Group

Q: During the saponification of the precursor ester to generate the free acid, I lose the sharp nitrile stretch in my IR spectrum, and LC-MS shows a new mass of [M+18].

Causality: The cyano group is undergoing base-catalyzed hydration to form a primary amide. While the tertiary carbon of the 1-methylethyl group provides some steric shielding, prolonged exposure to strong aqueous bases (like NaOH or KOH) at elevated temperatures will force the hydration of the nitrile.

Solution: Perform saponifications using mild conditions (e.g., LiOH in THF/Water at 0°C to Room Temperature) and strictly monitor the reaction. Quench immediately upon consumption of the ester.

Degradation Start 2-(1-Cyano-1-methylethyl)- 1,3-thiazole-4-carboxylic acid Decarb Decarboxylated Thiazole (Loss of CO2) Start->Decarb Heat (>85°C) or Transition Metals Hydro Amide/Acid Derivative (Nitrile Hydrolysis) Start->Hydro Strong Base/Acid + H2O

Primary degradation pathways: Decarboxylation and cyano group hydrolysis.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and trust in your synthetic steps, utilize the following protocols which include built-in self-validation checkpoints.

Protocol A: High-Fidelity Pre-Activation Amide Coupling (HATU)

Use this protocol when T3P is unavailable and you must use uronium-based reagents.

  • Dissolution: In an oven-dried flask under nitrogen, dissolve 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Cool the mixture to 0°C using an ice bath.

  • Activation: Add HATU (1.1 eq) in one portion. Remove the ice bath and allow the reaction to stir at room temperature for exactly 30 minutes.

  • Self-Validation Checkpoint (Critical): Extract a 5 µL aliquot of the reaction mixture and dilute it into 100 µL of anhydrous methanol. Analyze immediately via LC-MS.

    • Success Criteria: You must observe the mass of the methyl ester derivative (formed by the reaction of the active ester with methanol). The free acid peak must be <5% relative abundance. Do not proceed until activation is confirmed.

  • Coupling: Once activation is validated, add the amine nucleophile (1.2 eq) dropwise.

  • Completion: Stir at room temperature for 4–12 hours. Monitor the disappearance of the active ester via LC-MS.

Protocol B: Zero-Guanidinium Coupling using T3P

T3P (Propylphosphonic anhydride) generates water-soluble byproducts and does not react with amines to form stable adducts, making it ideal for this sterically hindered substrate[1].

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous Ethyl Acetate (EtOAc) or DMF.

  • Base Addition: Add Pyridine (3.0 eq). Note: Pyridine is preferred over DIPEA for T3P couplings to maximize yield and minimize epimerization of adjacent chiral centers, though epimerization is not a factor for this specific achiral acid.

  • Reagent Addition: Cool the mixture to 0°C. Dropwise, add T3P (50% solution in EtOAc, 1.5 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint: Run a TLC (UV 254 nm). The complete consumption of the starting acid indicates success.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The T3P byproducts will partition entirely into the aqueous layer, leaving a highly pure crude product in the organic phase.

References

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review.[Link]

  • Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters.[Link]

  • Diversity Oriented Routes to Thiopeptide Antibiotics: A Solution to the “Thiazole Problem”. The Journal of Organic Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating Computational Models of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid

In the landscape of modern drug discovery and materials science, computational models serve as an indispensable tool for predicting molecular properties and guiding experimental efforts.[1][2][3] The molecule 2-(1-Cyano-...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, computational models serve as an indispensable tool for predicting molecular properties and guiding experimental efforts.[1][2][3] The molecule 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry, presents a compelling case for the application of such models. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate computational models for this and similar small molecules. We will delve into the selection of appropriate computational methods, detail experimental protocols for validation, and present a systematic approach to compare theoretical predictions with empirical data.

The Symbiotic Relationship Between Theory and Experiment

The core principle of validating a computational model is the establishment of a self-validating system where theoretical predictions are continuously benchmarked against experimental results. This iterative process not only builds confidence in the predictive power of the model but also provides deeper insights into the molecule's behavior.

cluster_computational Computational Modeling cluster_experimental Experimental Validation Model_Selection Model Selection (DFT, MM) Property_Prediction Property Prediction (Structure, Spectra, Electronics) Model_Selection->Property_Prediction Comparison Comparison & Validation Property_Prediction->Comparison Theoretical Data Experiment Experimentation (X-ray, NMR, IR, CV) Data_Analysis Data Analysis Experiment->Data_Analysis Data_Analysis->Comparison Experimental Data Refined_Model Refined Model Comparison->Refined_Model Feedback Loop cluster_structure Structure cluster_properties Properties Molecule 2-(1-Cyano-1-methylethyl)- 1,3-thiazole-4-carboxylic acid Geometry 3D Geometry (Bond Lengths, Angles) Molecule->Geometry Spectroscopy Spectroscopic Signatures (IR, NMR) Geometry->Spectroscopy Determines Electronics Electronic Properties (HOMO-LUMO, Redox) Geometry->Electronics Influences

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid, a compound characterized by its thiazole, carboxylic acid, and cyano functional groups. By understanding the chemical nature of this substance and adhering to rigorous disposal procedures, we can mitigate risks to personnel and the environment.

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid could not be located. The following guidance is therefore based on the known hazards associated with its structural components: thiazole derivatives, carboxylic acids, and organic cyano compounds. It is imperative to treat this compound as hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for compliance with all local, state, and federal regulations.

Hazard Assessment: A Triad of Functional Group Risks

The disposal plan for any chemical begins with a thorough understanding of its potential hazards. The structure of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid suggests a multi-faceted risk profile.

  • Thiazole Moiety: Thiazole and its derivatives can be flammable and may exhibit toxic properties.[1] Some are classified as skin and eye irritants.[2][3] Combustion of sulfur-containing compounds like thiazoles can produce toxic sulfur oxides (SOx).[2]

  • Cyano (Nitrile) Group: The presence of a cyano group (C≡N) is a significant safety concern. Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. A critical hazard is the potential for nearly all cyanides to release highly toxic hydrogen cyanide (HCN) gas if they come into contact with acids.[3]

  • Carboxylic Acid Functionality: While often less hazardous than other functional groups, carboxylic acids are acidic and can cause irritation to the skin and eyes.[2][4][5] The primary risk in this context is the potential for the acidic proton to facilitate the release of HCN from the cyano group, especially in aqueous waste streams.

Table 1: Anticipated Hazard Profile

Hazard CategoryPotential HazardRationale and Precautionary Actions
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful or toxic.[5]The cyano group is a primary contributor to toxicity. Avoid all personal contact, including inhalation of dust or aerosols.[6]
Skin and Eye Irritation: Likely to be an irritant.[2][4]The carboxylic acid and thiazole ring can cause irritation. Wear appropriate personal protective equipment (PPE).
Physical Hazards Flammability: Potentially flammable.Thiazole derivatives can be flammable liquids or solids.[1] Keep away from heat, sparks, and open flames.
Environmental Hazards Aquatic Toxicity: Assumed to be harmful to aquatic life.Do not allow the compound or its waste to enter drains or waterways.[7]
Reactivity Hazards Acid Incompatibility: Potential for release of toxic gas.Do not mix with acids due to the risk of generating hydrogen cyanide gas.[3] Store separately from acidic waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated hazards, a stringent PPE protocol is mandatory when handling 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid and its waste.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[4]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Change gloves frequently, especially if they become contaminated.[6]

  • Body Protection: A lab coat must be worn to prevent contamination of personal clothing.[4]

  • Respiratory Protection: All handling of this compound, especially in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation.[6]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal procedure is critical for safety and regulatory compliance. This process should be conducted in a designated Satellite Accumulation Area (SAA).[8][9]

Step 1: Waste Collection

  • Collect all waste containing 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid in a dedicated, chemically compatible container. Plastic containers are often preferred for their durability.[9]

  • Do not mix this waste with other waste streams, particularly acidic waste, to prevent hazardous reactions.[3]

  • Keep the container securely closed when not in use.[8][9]

Step 2: Labeling

  • Properly label the waste container immediately upon adding the first amount of waste.[8] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid."

    • The approximate concentration and volume of the waste.

    • The date when waste was first added to the container.

    • Clear indication of the associated hazards (e.g., "Toxic," "Irritant").

Step 3: Storage

  • Store the labeled hazardous waste container in a designated and clearly marked Satellite Accumulation Area (SAA).[4][9]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[10]

  • Ensure the storage area is cool, dry, and away from sources of ignition.[6]

Step 4: Request for Pickup

  • Once the container is full, or before it has been in storage for the maximum allowable time (often up to 12 months, but check your institution's policy), arrange for its disposal through your institution's EHS department.[9][10]

  • Complete all necessary waste disposal forms accurately to ensure safe handling and transport by waste management professionals.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid waste.

DisposalWorkflow cluster_generation Waste Generation Point cluster_collection Collection & Labeling cluster_storage Storage cluster_disposal Final Disposal A Generate Waste: 2-(1-Cyano-1-methylethyl)-1,3- thiazole-4-carboxylic acid B Select dedicated, compatible hazardous waste container. A->B  Collect waste C Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazards (Toxic, Irritant) - Accumulation Start Date B->C D Store sealed container in a designated Satellite Accumulation Area (SAA). C->D E Ensure SAA is secure, cool, dry, and away from incompatible materials (acids). D->E F Container Full or Nearing Time Limit? D->F F->D No G Complete EHS Waste Pickup Form. F->G Yes H Transfer to authorized waste disposal personnel. G->H

Caption: Disposal workflow for 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid waste.

Spill and Leak Response

In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately notify all personnel in the vicinity and evacuate the immediate area.[1]

  • Control Ignition Sources: If the substance is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.[1]

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, contact your institution's EHS department immediately.[6]

  • Containment (Minor Spills): For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in the hazardous waste container.[8] For small liquid spills, use an inert absorbent material like vermiculite or sand.[1] Do not use combustible materials like paper towels for the main spill.[1]

  • Decontamination: Clean the spill area with soap and water.[1] All cleanup materials, including gloves and absorbent pads, must be collected in a sealed bag and placed in the hazardous waste container.[1]

  • Reporting: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.[1]

Waste Minimization: A Proactive Approach

The most effective disposal strategy begins with minimizing waste generation.

  • Order Conservatively: Purchase the smallest quantity of the chemical required for your experiments.[8][9]

  • Maintain Inventory: Keep an accurate inventory of your chemicals to avoid unnecessary purchases.[8]

  • Scale Down Experiments: When possible, reduce the scale of your experiments to decrease the volume of waste produced.[8]

  • Avoid Contamination: Prevent the cross-contamination of the chemical to avoid generating larger volumes of hazardous waste.

By integrating these principles of hazard awareness, meticulous procedure, and proactive waste reduction, you can ensure the safe and compliant disposal of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Laboratory Waste Management Guidelines. (2020). Environmental Health and Safety Office.
  • Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). UPenn EHRS - University of Pennsylvania.
  • Material Safety Data Sheet. (2021). [Source for general PPE and handling].
  • SAFETY DATA SHEET. (2025). Fisher Scientific.
  • 2-(1-Cyano-2-methylbutyl)-1,3-thiazole-4-carboxylic acid. (n.d.). Sapphire Bioscience.
  • SAFETY DATA SHEET. (2024). Fisher Scientific.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Safety Data Sheet. (2025). Cayman Chemical.
  • SAFETY DATA SHEET. (2024). Evonik.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • SAFETY DATA SHEET. (2025). Fisher Scientific.
  • Reactivity of 2-Cyano-N-(4-(1-Methyl-1 H -benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1 H -Pyrazol-5-yl)Acetamide: A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-. (2025). ResearchGate.
  • Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles. (2009). Semantic Scholar.
  • 2 - SAFETY DATA SHEET. (2014). [Source for thiazole carboxylic acid hazards].

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